S-Methyl butanethioate

Catalog No.
S604922
CAS No.
2432-51-1
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methyl butanethioate

CAS Number

2432-51-1

Product Name

S-Methyl butanethioate

IUPAC Name

S-methyl butanethioate

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3

InChI Key

GRLJIIJNZJVMGP-UHFFFAOYSA-N

SMILES

CCCC(=O)SC

solubility

insoluble in water; miscible in diethyl ethe

Synonyms

methyl thiolbutyrate

Canonical SMILES

CCCC(=O)SC

The exact mass of the compound S-Methyl butanethioate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; miscible in diethyl ether. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

S-Methyl butanethioate (CAS 2432-51-1) is a volatile thioester recognized as a key character-impact compound in the aroma of various natural products, including strawberries, melon, and cheeses. Unlike its oxygen ester analog, methyl butyrate, which imparts a simple fruity aroma, S-Methyl butanethioate provides a complex profile combining fruity notes with distinct sulfurous, cheesy, and cabbage-like characteristics. This dual character makes it a potent and cost-effective tool for flavorists seeking to add authenticity, ripeness, and complexity to fruit, savory, and dairy flavor formulations.

Procuring a substitute for S-Methyl butanethioate introduces significant performance and quality control failures. Replacing it with its oxygen analog, methyl butyrate, results in the complete loss of the characteristic sulfurous notes essential for creating authentic ripe fruit or savory profiles. Using simpler sulfur compounds like thiols or sulfides fails to provide the fruity ester character, leading to an imbalanced and often unpleasant aroma. Furthermore, relying on crude natural extracts (e.g., from durian or strawberry) introduces extreme batch-to-batch variability and a host of undesirable co-contaminants that interfere with the final flavor profile. The procurement of high-purity, synthetically produced S-Methyl butanethioate is therefore critical for achieving reproducible, high-impact flavor formulations and avoiding off-notes.

Purity & Consistency: Synthetic Standard vs. Natural Extract

High-purity synthetic S-Methyl butanethioate (>97-99%) provides a consistent, well-defined starting material, which is crucial for reproducible manufacturing. In contrast, its concentration in natural sources like strawberry or durian is highly variable and typically constitutes a very small fraction of the total volatile profile, surrounded by dozens of other compounds that can interfere with the desired sensory outcome.

Evidence DimensionPurity / Concentration
Target Compound Data>97% (Typical for synthetic commercial grade)
Comparator Or BaselineVariable, often <1% of total volatiles (In natural fruit extracts)
Quantified Difference>96% higher purity and free from natural co-volatiles
ConditionsStandard procurement for flavor and fragrance applications.

Procuring the high-purity synthetic compound eliminates batch-to-batch variability from natural sources, ensuring consistent product quality and sensory profile.

Processability: Differentiated Volatility for Controlled Release and Analysis

S-Methyl butanethioate exhibits distinct volatility and chromatographic behavior compared to its oxygen analog, methyl butyrate. The Kovats retention index (RI), a standardized measure in gas chromatography, is significantly different on polar columns, with S-Methyl butanethioate having an RI of approximately 1195-1215, while methyl butyrate is much lower. This difference is critical for analytical separation and also implies a different release profile from a food matrix during processing and consumption.

Evidence DimensionKovats Retention Index (Standard Polar GC Column)
Target Compound Data~1198
Comparator Or BaselineMethyl Butyrate (~992)
Quantified DifferenceTarget compound is retained longer, indicating lower volatility/stronger interaction with polar phases.
ConditionsGas chromatography on a standard polar stationary phase (e.g., Carbowax 20M).

This ensures the compound can be easily resolved and quantified in QC labs and provides formulators with a different aroma release profile than its oxygen-based analog.

Formulation Compatibility: Higher Reactivity and Different Stability Profile

Thioesters, including S-Methyl butanethioate, are thermodynamically less stable and more susceptible to hydrolysis than their corresponding oxygen esters like methyl butyrate. The C-S ester bond is weaker and the carbonyl carbon is more electrophilic, making it more reactive towards nucleophiles, including water. While this increased reactivity can be a challenge, it is also a key differentiator in certain processing conditions and can be leveraged in reactive flavoring systems. Thioesters show higher stability in acidic conditions compared to some phosphate esters, a relevant factor for beverage formulations.

Evidence DimensionRelative Hydrolytic Stability
Target Compound DataMore susceptible to hydrolysis (higher reactivity)
Comparator Or BaselineMethyl Butyrate (Less susceptible to hydrolysis, more stable)
Quantified DifferenceThioesters have a higher free energy of hydrolysis, making them kinetically more reactive.
ConditionsAqueous solutions, particularly at neutral to basic pH.

This property dictates its suitability for different food matrices and processing temperatures, making it a distinct choice from oxygen esters for specific shelf-life and flavor development requirements.

Reconstitution of Ripe and Authentic Fruit Flavors

Due to its identity as a key aroma component in ripe strawberries, S-Methyl butanethioate is used to add an authentic, 'fresh-picked' sulfurous note that is absent when using simple esters like methyl butyrate alone. Procuring the high-purity compound allows for precise dosing to avoid the variability and off-notes associated with natural extracts.

Building Complex Savory and Dairy Flavor Profiles

The compound's cheesy, cabbage, and pungent notes are leveraged in the creation of savory flavors for snacks, meats, and processed foods. Unlike generic fruity esters, it provides the specific character needed for cheese, onion, and garlic flavor systems, where its controlled reactivity and distinct aroma profile are essential.

High-Impact, Cost-Effective Flavor Enhancement

Sulfur compounds are known for their extremely low odor thresholds, providing significant sensory impact at very low concentrations. This makes S-Methyl butanethioate a cost-effective choice for enhancing juiciness and complexity in a wide range of fruit flavors, including melon, grape, and tropical fruits, where a small amount provides more 'bang for the buck' than bulk flavor components.

Analytical Reference Standard for Food Quality Control

Given its defined purity and consistent chromatographic behavior, synthetic S-Methyl butanethioate serves as an essential analytical standard. Food QC laboratories rely on it for method development and for quantifying its presence in raw materials (like strawberries) and finished goods to ensure product consistency and authenticity.

Physical Description

Liquid
colourless to pale yellow liquid with putrid, rancid, sour, pungent cabbage odour (powerful sweet cheesy odour in dilute solution)

XLogP3

1.5

Density

0.960-0.975

UNII

2P1E432MYZ

GHS Hazard Statements

Aggregated GHS information provided by 1648 companies from 5 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

2432-51-1

Wikipedia

Methyl thiobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanethioic acid, S-methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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